![molecular formula C13H16F3N3S B12591118 2-{1-[3-(Trifluoromethyl)phenyl]pentylidene}hydrazine-1-carbothioamide CAS No. 649768-02-5](/img/structure/B12591118.png)
2-{1-[3-(Trifluoromethyl)phenyl]pentylidene}hydrazine-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{1-[3-(Trifluoromethyl)phenyl]pentylidene}hydrazine-1-carbothioamide is a chemical compound known for its unique structure and potential applications in various fields, including medicinal chemistry and materials science. The compound features a trifluoromethyl group attached to a phenyl ring, which is further connected to a pentylidene hydrazine carbothioamide moiety. This structure imparts distinct chemical and physical properties to the compound, making it a subject of interest in scientific research.
Preparation Methods
The synthesis of 2-{1-[3-(Trifluoromethyl)phenyl]pentylidene}hydrazine-1-carbothioamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the reaction of 3-(trifluoromethyl)benzaldehyde with pentylamine to form the corresponding Schiff base. This intermediate is then reacted with thiosemicarbazide under acidic conditions to yield the final product. The reaction conditions often involve refluxing the mixture in ethanol or another suitable solvent to facilitate the formation of the desired compound .
Chemical Reactions Analysis
2-{1-[3-(Trifluoromethyl)phenyl]pentylidene}hydrazine-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group or other substituents are replaced by nucleophiles such as halides or amines.
Condensation: The hydrazine moiety allows for condensation reactions with carbonyl compounds, forming hydrazones or other related structures.
Scientific Research Applications
2-{1-[3-(Trifluoromethyl)phenyl]pentylidene}hydrazine-1-carbothioamide has been explored for various scientific research applications:
Medicinal Chemistry: The compound has shown potential as a tyrosine kinase inhibitor, particularly targeting VEGFR-2, which is involved in tumor angiogenesis and metastasis.
Materials Science: The unique structure of the compound allows for its incorporation into polymers and other materials, potentially enhancing their properties such as thermal stability and chemical resistance.
Biological Studies: The compound’s ability to interact with biological targets makes it useful in studying enzyme inhibition, receptor binding, and other biochemical processes.
Mechanism of Action
The mechanism of action of 2-{1-[3-(Trifluoromethyl)phenyl]pentylidene}hydrazine-1-carbothioamide involves its interaction with specific molecular targets, such as VEGFR-2. By binding to the active site of the receptor, the compound inhibits its tyrosine kinase activity, leading to the disruption of signaling pathways involved in cell proliferation and angiogenesis. This results in the induction of apoptosis and cell cycle arrest in cancer cells .
Comparison with Similar Compounds
2-{1-[3-(Trifluoromethyl)phenyl]pentylidene}hydrazine-1-carbothioamide can be compared with other similar compounds, such as:
Hydrazine-1-carbothioamide derivatives: These compounds share the hydrazine carbothioamide moiety and exhibit similar biological activities, including enzyme inhibition and anticancer properties.
Trifluoromethyl-substituted compounds: Compounds with trifluoromethyl groups often display enhanced chemical stability and bioactivity, making them valuable in medicinal chemistry and materials science.
Properties
CAS No. |
649768-02-5 |
|---|---|
Molecular Formula |
C13H16F3N3S |
Molecular Weight |
303.35 g/mol |
IUPAC Name |
[1-[3-(trifluoromethyl)phenyl]pentylideneamino]thiourea |
InChI |
InChI=1S/C13H16F3N3S/c1-2-3-7-11(18-19-12(17)20)9-5-4-6-10(8-9)13(14,15)16/h4-6,8H,2-3,7H2,1H3,(H3,17,19,20) |
InChI Key |
CPAMFZRXYQPJNM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=NNC(=S)N)C1=CC(=CC=C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


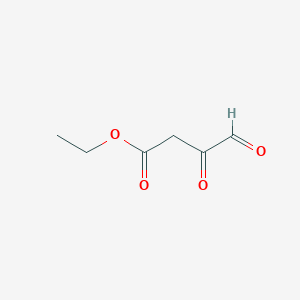
![N-[(E)-(Naphthalen-1-yl)(phenyl)methylidene]prop-2-enamide](/img/structure/B12591046.png)
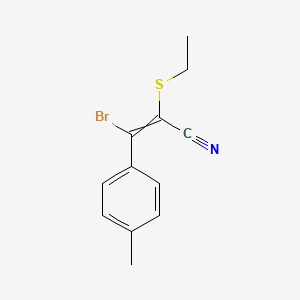
![1,1'-[Hexane-1,6-diylbis(oxy)]bis[3-(bromomethyl)benzene]](/img/structure/B12591054.png)
![Pyridine, 2-[[1-(3,3-dimethylcyclopentyl)-1-(phenylsulfonyl)ethyl]thio]-](/img/structure/B12591063.png)
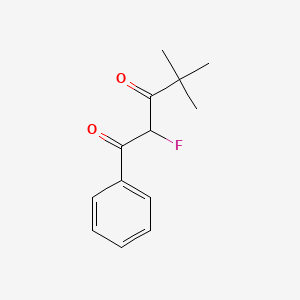
![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(3-bromo-5-tert-butylbenzene)](/img/structure/B12591076.png)

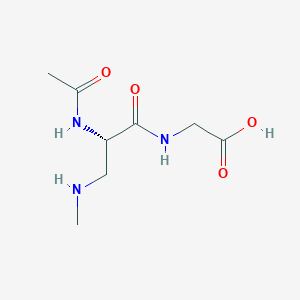
![1-{6-[(Acridine-9-carbonyl)oxy]hexyl}pyridin-1-ium chloride](/img/structure/B12591096.png)
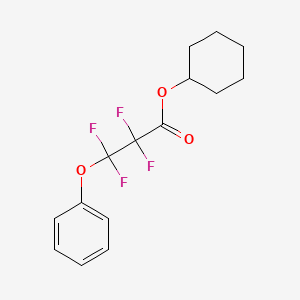
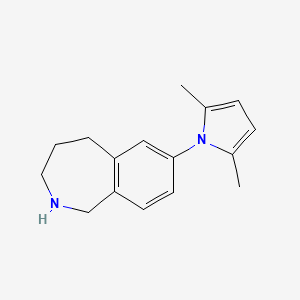

![Ethanone, 1-[2-(2-ethoxyethoxy)-3,6-dihydroxyphenyl]-](/img/structure/B12591125.png)
